叔丁基3-(氨基甲基)-1H-吲哚-1-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

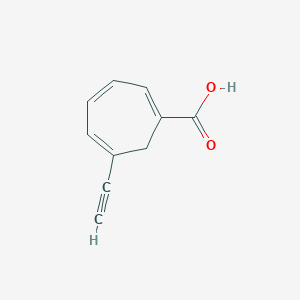

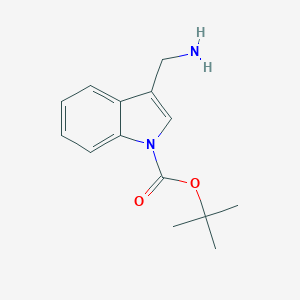

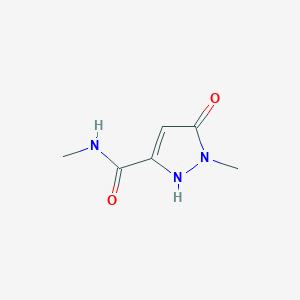

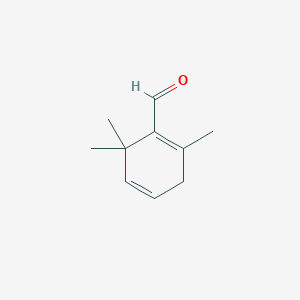

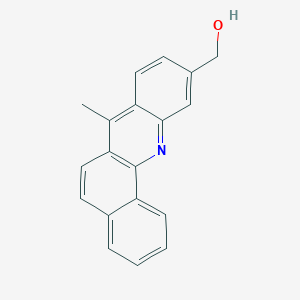

Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate, also known as TBI-1C, is an indole-based compound with a wide range of applications in scientific research. It is a derivative of the natural product indole and is a versatile building block for the synthesis of other compounds. TBI-1C is a useful reagent for the synthesis of various heterocyclic compounds, such as indoles and indazoles, and is often used in medicinal chemistry and drug discovery.

科学研究应用

海洋生物碱 Topsentin 的脱氮类似物的合成

一系列取代的 1-[(叔丁氧羰基)氨基]-2-甲基-5-(1-甲基-1H-吲哚-3-基)-4-[(1-甲基-1H-吲哚-3-基)羰基]-1H-吡咯-3-甲酸乙酯与叔丁基 3-(氨基甲基)-1H-吲哚-1-甲酸酯密切相关,被制备出来以探索它们作为抗癌剂的潜力。尽管大多数化合物未显示出显着的活性,但一种对特定的癌细胞系表现出中等的活性,突出了该化合物在癌症研究中的潜力 (Carbone 等人,2013)。

醇的需氧氧化

叔丁基 1-羟基-2-甲基-6-三氟甲基-1H-吲哚-3-甲酸酯,叔丁基 3-(氨基甲基)-1H-吲哚-1-甲酸酯的衍生物,在烯丙基和苄基醇的化学选择性需氧氧化中充当催化剂。这个过程将各种醇转化为 α,β-不饱和羰基化合物,展示了它在有机合成中的效用 (Shen 等人,2012)。

钯催化的分子内环化

N-取代的 2-溴-1H-吲哚-3-甲醛,结构与叔丁基 3-(氨基甲基)-1H-吲哚-1-甲酸酯相似,被用于钯催化的分子内环化。这种方法有效地产生了 γ-咔啉衍生物,证明了该化合物在促进复杂的化学转化中的作用 (Zhang & Larock,2003)。

无金属 C3-烷氧羰基化

在一项研究中,叔丁基氨基甲酸酯在无金属和无碱条件下用于促进喹喔啉-2(1H)-酮的 C3-烷氧羰基化。这条反应途径强调了叔丁基 3-(氨基甲基)-1H-吲哚-1-甲酸酯衍生物在合成生物活性化合物中的重要性,并突出了可持续化学的创新方法 (Xie 等人,2019)。

螺环吲哚内酯的合成

涉及叔丁基 3-(氨基甲基)-1H-吲哚-1-甲酸酯衍生物的碱促进环化导致成功合成了 3-烯丙基-2-苯基-2,3-二氢-1H-吲哚-3-甲酸,叔丁基酯。这个过程与之前的失败形成了对比,说明了该化合物在创建具有潜在药理应用的螺环结构中的效用 (Hodges 等人,2004)。

作用机制

安全和危害

未来方向

The future research directions involving this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied as a potential pharmaceutical . Alternatively, if it has unique chemical reactivity, it could be studied for use in synthetic chemistry .

属性

IUPAC Name |

tert-butyl 3-(aminomethyl)indole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,8,15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCWCVSPHUGAPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451364 |

Source

|

| Record name | tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

188988-46-7 |

Source

|

| Record name | tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B70262.png)

![[(5-Chlorobenzo[b]thiophen-3-yl)methyl](triphenyl)phosphonium bromide](/img/structure/B70272.png)